molecular formula C17H11F3 B11846821 1-(2-(Trifluoromethyl)phenyl)naphthalene

1-(2-(Trifluoromethyl)phenyl)naphthalene

Cat. No.: B11846821
M. Wt: 272.26 g/mol
InChI Key: IHPBNCPBDVGASF-UHFFFAOYSA-N
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Description

1-(2-(Trifluoromethyl)phenyl)naphthalene is an organic compound that belongs to the class of aromatic hydrocarbons It consists of a naphthalene ring substituted with a trifluoromethyl group at the second position of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-(Trifluoromethyl)phenyl)naphthalene can be synthesized through several methods, including the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions typically include a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(Trifluoromethyl)phenyl)naphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of naphthoquinone derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced naphthalene derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the trifluoromethyl group can be replaced by other substituents using reagents like halogens or nitro compounds.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Naphthoquinone derivatives.

    Reduction: Reduced naphthalene derivatives.

    Substitution: Halogenated or nitro-substituted naphthalene derivatives.

Scientific Research Applications

1-(2-(Trifluoromethyl)phenyl)naphthalene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(2-(Trifluoromethyl)phenyl)naphthalene involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

  • 2-Chloro-3-((3-(trifluoromethyl)phenyl)amino)naphthalene-1,4-dione
  • 2-Chloro-3-((4-(trifluoromethyl)phenyl)amino)naphthalene-1,4-dione

Comparison: 1-(2-(Trifluoromethyl)phenyl)naphthalene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for various applications .

Properties

Molecular Formula

C17H11F3

Molecular Weight

272.26 g/mol

IUPAC Name

1-[2-(trifluoromethyl)phenyl]naphthalene

InChI

InChI=1S/C17H11F3/c18-17(19,20)16-11-4-3-9-15(16)14-10-5-7-12-6-1-2-8-13(12)14/h1-11H

InChI Key

IHPBNCPBDVGASF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CC=CC=C3C(F)(F)F

Origin of Product

United States

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